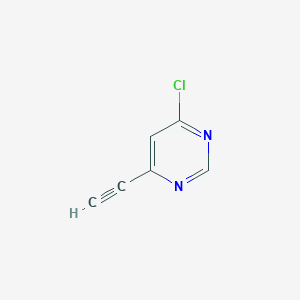

![molecular formula C13H7N3OS2 B2651599 N-(3-cyanothiophen-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 941937-87-7](/img/structure/B2651599.png)

N-(3-cyanothiophen-2-yl)benzo[d]thiazole-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(3-cyanothiophen-2-yl)benzo[d]thiazole-2-carboxamide” is a chemical compound that belongs to the class of benzothiazole sulfonamides . Benzothiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used in various fields due to their potent biological applications .

Synthesis Analysis

The synthesis of benzothiazole sulfonamides, such as “this compound”, starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or via a S-oxidation/S-F bond formation/SuFEx approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allowed the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .

Molecular Structure Analysis

The structure of benzothiazole compounds consists of a central thiophene ring and two terminal thiazole rings . The two S atoms of the thiazole rings are trans to the thiophene S atom sulfur. The thiazole rings are approximately coplanar with the thiophene ring, with dihedral angles between them .

Chemical Reactions Analysis

Benzothiazole sulfonamides undergo various chemical reactions. For instance, N-alkyl-N-aryl BT-sulfonamides were accessed with the help of the Chan-Lam coupling reaction . Developed methods were further used in stereo and chemoselective transformations of podophyllotoxin and several amino alcohols .

Aplicaciones Científicas De Investigación

Synthesis and Antidepressant and Anticonvulsant Effects

Radiopharmaceutical Therapy in Metastasized Melanoma

The compound's analogs have been investigated for radiopharmaceutical therapy in patients with metastasized melanoma. A novel approach using a melanin-binding benzamide, 131I-BA52, demonstrated potential in targeting melanoma metastases. This study provided initial dosimetry data and the therapeutic application of the benzamide in treating metastatic malignant melanoma, highlighting its selectivity and retention in tumor tissue, and indicating its considerable potential as a systemic radionuclide therapy (W. Mier, C. Kratochwil, J. Hassel, F. Giesel, B. Beijer, J. Babich, M. Friebe, M. Eisenhut, A. Enk, U. Haberkorn, 2014).

Detection of Melanoma Metastases with Radiolabeled Benzamide

In another study, a radiolabeled benzamide, [iodine-123]-(S)-IBZM, was employed for the scintigraphic detection of melanoma metastases. The study confirmed the ability of this class of tracers, by virtue of their interactions with melanin or membrane receptors, to detect melanoma, thereby establishing a theoretical basis for the use of benzamide derivatives in melanoma imaging. This method allowed the detection of various melanoma metastases, including cutaneous, lymph node, pulmonary, and hepatic metastases, suggesting that radiolabeled benzamides are promising tracers for melanoma detection (L. Maffioli, L. Mascheroni, V. Mongioj, M. Gasparini, M. Baldini, E. Seregni, M. Castellani, N. Cascinelli, G. Buraggi, 1994).

Propiedades

IUPAC Name |

N-(3-cyanothiophen-2-yl)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N3OS2/c14-7-8-5-6-18-12(8)16-11(17)13-15-9-3-1-2-4-10(9)19-13/h1-6H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFDAJCYPQSTXHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=C(C=CS3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B2651516.png)

![2-naphthalen-2-yloxy-N-[4-(2-oxopiperidin-1-yl)phenyl]acetamide](/img/structure/B2651521.png)

![Benzyl 3-[(prop-2-enamido)methyl]benzoate](/img/structure/B2651522.png)

![2-{[4-Formyl-2-methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B2651523.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenoxyacetamide](/img/structure/B2651528.png)

![[2,3'-Bipyridine]-2'-carboxylic acid](/img/structure/B2651529.png)

![(3Z)-3-{[(4-chlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2651530.png)

![2-[(E)-2-(2,3-dichlorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B2651531.png)

![3-[(3,4-Difluorophenyl)sulfanyl]propanoic acid](/img/structure/B2651532.png)

![N-(4-ethylphenyl)-1-(2-methylthieno[3,2-c]pyridin-4-yl)piperidine-4-carboxamide](/img/structure/B2651536.png)